4-Hydroxy nebivolol hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy Nebivolol (hydrochloride) involves the hydroxylation of Nebivolol. This process is typically catalyzed by the cytochrome P450 enzyme system, specifically the CYP2D6 isoform . The reaction conditions often include the presence of oxygen and NADPH as a cofactor.
Industrial Production Methods
Industrial production of Nebivolol hydrochloride involves a one-pot synthesis from an epoxy monomer, which proceeds stereospecifically in high yield . This method does not require the isolation or purification of intermediate compounds, making it efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy Nebivolol (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dihydroxylated products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium methoxide are often employed.
Major Products Formed
The major products formed from these reactions include various hydroxylated and substituted derivatives of 4-hydroxy Nebivolol (hydrochloride).
Scientific Research Applications
4-hydroxy Nebivolol (hydrochloride) has several scientific research applications:
Mechanism of Action
4-hydroxy Nebivolol (hydrochloride) exerts its effects by selectively blocking beta-1 adrenergic receptors, leading to decreased heart rate and blood pressure . This compound also promotes the release of nitric oxide, resulting in vasodilation and reduced vascular resistance . The molecular targets include beta-1 adrenergic receptors and endothelial nitric oxide synthase pathways .
Comparison with Similar Compounds
Similar Compounds
Atenolol: Another beta-1 adrenergic receptor antagonist used for hypertension.
Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.
Metoprolol: A selective beta-1 blocker similar to Nebivolol but with different pharmacokinetic properties.
Uniqueness
4-hydroxy Nebivolol (hydrochloride) is unique due to its high selectivity for beta-1 adrenergic receptors and its ability to release nitric oxide, which provides additional vasodilatory effects . This dual mechanism of action distinguishes it from other beta-blockers, making it particularly effective in the treatment of hypertension and heart failure .
Biological Activity
4-Hydroxy nebivolol hydrochloride is a significant metabolite of nebivolol, a selective beta-adrenergic antagonist primarily used in treating hypertension and heart failure. This article explores the biological activity of 4-hydroxy nebivolol, focusing on its pharmacological effects, metabolic pathways, and clinical implications.
Overview of Nebivolol and Its Metabolite
Nebivolol is distinguished by its unique pharmacological profile, which includes both beta-1 adrenergic receptor antagonism and beta-3 adrenergic receptor agonism, leading to vasodilation through increased nitric oxide production. The compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP2D6, resulting in several metabolites, including 4-hydroxy nebivolol .
4-Hydroxy nebivolol exerts its biological effects primarily through:
- Selective Beta-1 Receptor Antagonism : This leads to a decrease in heart rate and myocardial contractility, contributing to reduced blood pressure.
- Vasodilatory Effects : The compound enhances endothelial nitric oxide synthase activity via beta-3 receptor stimulation, promoting vasodilation and improving cardiac output .
Pharmacokinetics
The pharmacokinetic profile of 4-hydroxy nebivolol indicates significant variability based on genetic factors affecting CYP2D6 activity. Key parameters include:
Parameter | Value (20 mg Dose) |
---|---|
C_max (ng/mL) | 8.02 ± 3.47 (total enantiomers) |
AUC (ng*h/mL) | 41.50 ± 29.76 (total enantiomers) |
Volume of Distribution (L) | 10,423.42 ± 6,796.50 |
Protein Binding | ~98% (primarily to serum albumin) |
The bioavailability of nebivolol can range from 12% to 96%, depending on the individual's metabolic capacity .
Clinical Studies and Efficacy
Clinical studies have demonstrated the efficacy of nebivolol in lowering blood pressure and improving heart function. A pivotal study involving the combination of nebivolol with hydrochlorothiazide showed enhanced antihypertensive effects compared to monotherapy .
Case Study: Combination Therapy
A randomized controlled trial assessed the pharmacokinetics and pharmacodynamics of a fixed-dose combination of nebivolol and hydrochlorothiazide among healthy volunteers. Results indicated that:
- C_max of Nebivolol decreased by approximately 20% when co-administered with hydrochlorothiazide.
- The antihypertensive effect was significantly greater with the combination therapy compared to either drug alone .
Metabolic Pathways
Research indicates that 4-hydroxy nebivolol is formed through hydroxylation processes mediated by CYP2D6. This metabolic pathway is crucial for understanding the drug's efficacy and safety profile:
- Phase I Metabolism : Involves hydroxylation at specific positions on the nebivolol molecule, leading to various metabolites including 4-hydroxy nebivolol.
- Further Biotransformation : Some metabolites undergo additional hydroxylation or conjugation reactions, affecting their biological activity .
Safety Profile
Nebivolol's safety profile has been well-documented in clinical trials. Common adverse effects include fatigue, dizziness, and headache; however, serious adverse events are rare. The combination with hydrochlorothiazide has not shown significant interactions that would compromise safety .
Properties
Molecular Formula |
C22H26ClF2NO5 |
---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
6-fluoro-2-[2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-hydroxyethyl]-3,4-dihydro-2H-chromen-4-ol;hydrochloride |
InChI |
InChI=1S/C22H25F2NO5.ClH/c23-13-2-5-19-12(7-13)1-4-21(29-19)17(27)10-25-11-18(28)22-9-16(26)15-8-14(24)3-6-20(15)30-22;/h2-3,5-8,16-18,21-22,25-28H,1,4,9-11H2;1H |
InChI Key |
ZZKGIERYWWBAGK-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CC(C4=C(O3)C=CC(=C4)F)O)O)O.Cl |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CC(C4=C(O3)C=CC(=C4)F)O)O)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (mixture of diastereomers) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-hydroxy Nebivolol HCl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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